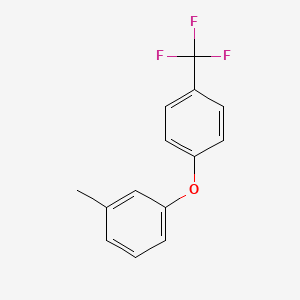

1-Methyl-3-(4-(trifluoromethyl)phenoxy)benzene

Description

Properties

CAS No. |

71558-32-2 |

|---|---|

Molecular Formula |

C14H11F3O |

Molecular Weight |

252.23 g/mol |

IUPAC Name |

1-methyl-3-[4-(trifluoromethyl)phenoxy]benzene |

InChI |

InChI=1S/C14H11F3O/c1-10-3-2-4-13(9-10)18-12-7-5-11(6-8-12)14(15,16)17/h2-9H,1H3 |

InChI Key |

HMUKZMBAZJNKDE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methyl-3-(4-(trifluoromethyl)phenoxy)benzene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the use of a palladium catalyst under mild conditions, making it suitable for the synthesis of complex organic molecules . Industrial production methods often employ similar catalytic processes, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

1-Methyl-3-(4-(trifluoromethyl)phenoxy)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phenolic derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.

Common reagents used in these reactions include halogens, acids, and bases, with conditions varying based on the desired products. Major products formed from these reactions include phenols, alcohols, and substituted benzene derivatives.

Scientific Research Applications

The compound N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine, also known as fluoxetine, is a substance that affects the central nervous system and functions as an antidepressant due to its selective inhibitory effect on the brain's serotonin uptake . A novel process for preparing N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine involves reacting N-methyl-3-hydroxy-3-(phenyl)propylamine with 1-chloro-4-(trifluoromethyl)benzene in the presence of an alkaline metal hydroxide in dimethylsulfoxide at a temperature between 50 °C and 120 °C for 4 to 20 hours .

Fluoxetine Preparation

- Reaction : N-methyl-3-hydroxy-3-(phenyl)propylamine reacts with 1-chloro-4-(trifluoromethyl)benzene .

- Conditions : This reaction occurs in the presence of an alkaline metal hydroxide in dimethylsulfoxide at 50 °C to 120 °C for 4 to 20 hours .

- Base : An easily available, cheap base is used to form the anion of the alcohol, and a solid alkaline metal hydroxide in dimethylsulfoxide can achieve this .

- Process : The process does not require anhydrous conditions or removal of water formed during the reaction, and an alkaline metal hydroxide containing 10 to 12% of water can be used as a base .

Example Procedure

- Dissolve (±)-N-methyl-3-hydroxy-3-(phenyl)propylamine in dimethylsulfoxide .

- Add potassium hydroxide (containing 10.4% water) to the solution .

- Stir the reaction mixture at 100 °C for 1 hour .

- Add 1-chloro-4-(trifluoromethyl)benzene and stir the mixture at 100 °C for 10 hours .

- Cool the mixture, dilute with aqueous sodium chloride solution and toluene, separate the phases, and extract the aqueous phase with toluene .

- Wash the combined organic phase with sodium chloride solution, clarify with activated charcoal, dry over anhydrous sodium sulfate, and evaporate .

- Dissolve the residue in ethyl acetate and acidify with ethyl acetate containing hydrogen chloride .

- Filter and dry the crystalline precipitate to obtain (±)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine hydrochloride .

The process is considered simple, safe, and suitable for preparing fluoxetine on an industrial scale .

Other related compounds

Mechanism of Action

The mechanism of action of 1-Methyl-3-(4-(trifluoromethyl)phenoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity by forming strong hydrogen bonds and electrostatic interactions with the target molecules . This results in the modulation of biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

1-Methyl-3-(3-methyl-4-(4-((trifluoromethyl)thio)phenoxy)phenyl)urea

- Structure : Differs by replacing the benzene ring with a urea (-NHCONH-) group and introducing a trifluoromethylthio (-SCF₃) substituent.

- Impact : The urea group enhances hydrogen-bonding capacity, making it suitable for enzyme inhibition or receptor binding in pharmaceuticals. The -SCF₃ group increases lipophilicity compared to -CF₃, altering bioavailability .

- Application: Potential degradation product in agrochemical formulations (e.g., Toltrazuril derivatives) .

1-(4-Chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene

- Structure: Features a nitro (-NO₂) and chloro (-Cl) group instead of methyl.

- Impact : The nitro group strongly withdraws electrons, increasing reactivity in electrophilic substitutions. Chloro adds steric bulk and moderate electron withdrawal.

- Application : Likely used in explosives or herbicides due to nitro’s destabilizing effects .

(R)-Norfluoxetine

Structural Isomers and Cyclic Derivatives

1-Methoxy-4-(3-(4-(trifluoromethyl)phenoxy)cyclobut-2-en-1-yl)benzene

- Structure : Incorporates a cyclobutene ring and methoxy (-OCH₃) group.

- Impact : The strained cyclobutene ring increases reactivity in cycloadditions. Methoxy donates electrons, counterbalancing -CF₃ withdrawal.

- Synthesis : Gold(I)-catalyzed cyclization, highlighting specialized catalytic routes compared to standard SNAr reactions .

Toltrazuril (1-Methyl-3-(4-(p-((trifluoromethyl)thio)phenoxy)-m-tolyl)-s-triazine-2,4,6(1H,3H,5H)-trione)

Substituent Position and Steric Effects

1-[(4-Methylphenoxy)methyl]-3-(trifluoromethyl)benzene

- Structure: Positions the phenoxy group via a methylene (-CH₂-) linker.

- Impact: The linker reduces steric hindrance, improving solubility in nonpolar solvents.

- Application : Intermediate in polymer or surfactant synthesis .

1-(Dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one

Comparative Data Table

Key Research Findings

- Electronic Effects: The -CF₃ group in this compound reduces electron density on the aromatic ring, making it less reactive toward electrophilic substitution compared to nitro- or chloro-substituted analogs .

- Synthetic Routes : Gold(I)-catalyzed cyclizations (e.g., cyclobutene derivatives) offer regioselectivity advantages over traditional methods like SNAr reactions .

- Biological Activity: Amine-containing derivatives (e.g., (R)-Norfluoxetine) exhibit CNS activity, while urea or triazine cores (e.g., Toltrazuril) target parasites .

Biological Activity

1-Methyl-3-(4-(trifluoromethyl)phenoxy)benzene is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

This compound can be classified as an aryl ether with a trifluoromethyl substituent. The presence of the trifluoromethyl group significantly influences its lipophilicity and electron-withdrawing properties, which are crucial for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves electrophilic aromatic substitution reactions where the trifluoromethyl group is introduced onto a phenoxy benzene scaffold. Various synthetic pathways have been explored to optimize yield and purity, including the use of different solvents and reaction conditions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, derivatives with a trifluoromethyl group have shown significant inhibitory activity against various cancer cell lines. The compound's mechanism often involves the inhibition of receptor tyrosine kinases (RTKs), which play a vital role in cancer cell proliferation and survival. In vitro assays demonstrated that certain analogues exhibited over 90% inhibition against EGFR at low concentrations .

Table 1: In Vitro Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | K562 (leukemia) | 2.27 | RTK inhibition |

| Compound B | HL-60 (leukemia) | 1.42 | RTK inhibition |

| This compound | MCF-7 (breast cancer) | TBD | TBD |

Antimicrobial Activity

The compound's structural analogs have also been investigated for antimicrobial properties. Some studies indicate that similar compounds exhibit activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low µg/mL range . The presence of the trifluoromethyl group enhances these activities by modifying the interaction with microbial targets.

Case Studies

A notable case study involved the evaluation of a series of trifluoromethyl-substituted phenoxy derivatives for their anticancer properties. The study reported that compounds with a similar scaffold showed promising results in inhibiting cell growth across multiple cancer types, particularly in leukemia and breast cancer models .

Table 2: Summary of Case Study Findings

| Study Reference | Compound Tested | Cell Line | Observed Effect |

|---|---|---|---|

| Trifluoromethyl derivative | K562 | >90% inhibition | |

| Similar phenoxy compound | MCF-7 | Significant growth inhibition |

The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways involved in cell proliferation and apoptosis. The trifluoromethyl group enhances binding affinity to target proteins, facilitating stronger interactions with kinases and other cellular receptors.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-Methyl-3-(4-(trifluoromethyl)phenoxy)benzene?

- Answer : The compound is typically synthesized via nucleophilic aromatic substitution. For example, reacting 4-(trifluoromethyl)phenol derivatives with halogenated methylbenzene precursors in polar aprotic solvents (e.g., DMF) using potassium carbonate as a base . Alternative routes include coupling reactions with trifluoromethyl-substituted aryl halides under palladium catalysis. Key intermediates, such as 4-(4-(trifluoromethyl)phenoxy)aniline, are often generated prior to final functionalization .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Critical for confirming aromatic proton environments and trifluoromethyl group integration (e.g., δ ~7.0–7.5 ppm for aromatic protons, δ ~110–120 ppm for CF₃ in ¹³C spectra) .

- IR Spectroscopy : Detects ether linkages (C-O-C stretch ~1200–1250 cm⁻¹) and CF₃ symmetric/asymmetric stretches (~1120–1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ for C₁₄H₁₁F₃O) .

Q. How can researchers optimize solubility for biological assays?

- Answer : Due to its hydrophobicity, solubilizing agents like DMSO or cyclodextrins are recommended. Co-solvent systems (e.g., water:ethanol mixtures) with gradual titration (1–5% v/v) minimize precipitation. Solubility data for analogs suggest <0.1 mg/mL in aqueous buffers, necessitating careful formulation .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of the trifluoromethyl group in nucleophilic substitution reactions?

- Answer : The CF₃ group is a strong electron-withdrawing substituent, activating the aromatic ring toward nucleophilic attack at the para position. Computational studies (DFT) show decreased electron density at the reaction site, lowering activation barriers by ~5–10 kcal/mol compared to non-fluorinated analogs. Kinetic experiments with deuterated solvents (e.g., DMF-d₇) further validate transition-state stabilization .

Q. How do structural modifications impact biological activity in related compounds?

- Answer : Structure-activity relationship (SAR) studies on analogs (e.g., Sorafenib derivatives) reveal:

- Trifluoromethyl Position : Meta-substitution enhances kinase inhibition potency (IC₅₀ < 10 nM) compared to ortho/para .

- Phenoxy Linkers : Rigid spacers improve binding affinity by 2–3-fold, as shown in X-ray co-crystallography data .

- Table : Comparative IC₅₀ values for analogs:

| Compound | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| Parent Compound | VEGFR-2 | 15.2 |

| Meta-CF₃ Analog | VEGFR-2 | 6.8 |

| Ortho-CF₃ Analog | VEGFR-2 | 22.4 |

Q. What strategies resolve contradictions in synthetic yields reported across studies?

- Answer : Discrepancies often arise from:

- Reaction Scale : Microscale reactions (<100 mg) report lower yields (40–50%) due to side reactions, while bulk synthesis (>1 g) achieves 70–80% via optimized mixing .

- Purification Methods : Column chromatography (silica gel, hexane/EtOAc) vs. recrystallization (ethanol/water) can alter yields by 10–15% .

Q. How can computational modeling predict regioselectivity in electrophilic substitutions?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces, identifying electron-deficient regions. For this compound, the meta position to CF₃ shows higher susceptibility to electrophiles (e.g., nitration), corroborated by experimental regiochemistry .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.